7-氨基喹啉-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

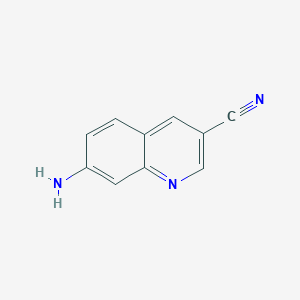

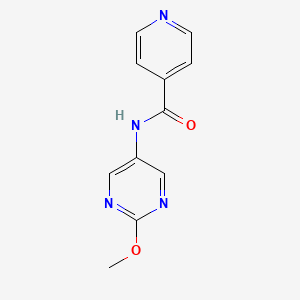

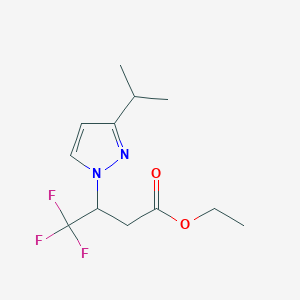

7-Aminoquinoline-3-carbonitrile is a derivative of quinoline . Quinoline is one of the most common nitrogen-containing heterocycles, known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 7-Aminoquinoline-3-carbonitrile and its derivatives often involves multi-step preparation . For instance, a series of novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides were synthesized based on the regioselective Beirut reaction . Another study reported the synthesis of a series of novel 7-chloroquinoline derivatives via nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Molecular Structure Analysis

The molecular structure of 7-Aminoquinoline-3-carbonitrile is characterized by the presence of a quinoline nucleus, which is a nitrogen-containing heterocycle . The presence of heteroatoms allows for functionalities and activities, making them of critical importance for medicinal chemists . The length of the alkylamino side chain moiety also influences antiproliferative potency, especially for derivatives with two CH2 units .

Chemical Reactions Analysis

The chemical reactions involving 7-Aminoquinoline-3-carbonitrile are often multi-step processes . For example, the synthesis of a series of novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides involved a regioselective Beirut reaction . Another study reported the synthesis of a series of novel 7-chloroquinoline derivatives via nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Aminoquinoline-3-carbonitrile include a molecular weight of 169.19 . It is a solid at room temperature .

科学研究应用

腐蚀抑制

喹啉衍生物,如2-氨基-7-羟基-4-苯基-1,4-二氢喹啉-3-碳腈及其相关化合物,已分析其对酸性介质中低碳钢的腐蚀缓解作用。这些研究涉及电化学、表面分析技术,如SEM、AFM和XPS,以了解吸附行为和抑制效率。这些衍生物表现出不同程度的腐蚀抑制,由于抑制剂分子在金属表面的吸附,特定化合物表现出高效率,充当混合型或阴极抑制剂(Singh、Srivastava和Quraishi,2016)。

计算研究

计算研究补充了实验结果,研究了新型喹啉衍生物对铁腐蚀的吸附和腐蚀抑制性能。量子化学和分子动力学模拟方法提供了腐蚀抑制和整体反应性描述符之间的关系,证实了抑制效率的实验结果(Erdoğan等人,2017)。

用于光物理研究的荧光化合物

已经合成出含有7-氨基喹啉-3-碳腈结构的新型荧光化合物,并通过实验和理论研究了它们的性质,如优化结构参数、光谱(FT-IR和NMR)、电子和光物理性质。这些化合物由于其显着的超极化率而表现出作为非线性光学(NLO)材料的潜力,提供了与溶剂相互作用的见解,并为进一步的化学反应性和热力学性质评估提供了基础(Singh、Singh和Khurana,2017)。

可持续腐蚀抑制剂

已经探索了通过L-脯氨酸促进的方法合成2-氨基-4-芳基喹啉-3-碳腈,以将其用作酸性条件下低碳钢的可持续腐蚀抑制剂。这些抑制剂显示出高效率,作为阴极型抑制剂,它们在低碳钢表面的吸附符合Langmuir吸附等温线。量子化学计算支持实验结果,为环保的腐蚀防护解决方案提供了途径(Verma、Quraishi、Olasunkanmi和Evenso,2015)。

作用机制

While the specific mechanism of action for 7-Aminoquinoline-3-carbonitrile is not explicitly mentioned in the search results, it’s worth noting that quinoline derivatives have been found to display a broad range of chemical and biological behavior . For instance, some quinoline derivatives have shown significant cytotoxic activities against breast cancer cell lines in both normoxia and hypoxia conditions .

安全和危害

The safety data sheet for 7-Aminoquinoline-3-carbonitrile indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

While the specific future directions for 7-Aminoquinoline-3-carbonitrile are not explicitly mentioned in the search results, it’s worth noting that quinoline derivatives have been the subject of extensive research due to their wide range of practical applications . They are often used in the synthesis of drug candidates with dual modes of action, overcoming toxicity, and resistance among others . Therefore, it’s reasonable to expect that future research will continue to explore the potential applications of 7-Aminoquinoline-3-carbonitrile and its derivatives in various fields, particularly in medicinal chemistry.

属性

IUPAC Name |

7-aminoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,6H,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWFUFLFXCXJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminoquinoline-3-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2763191.png)

amine hydrochloride](/img/structure/B2763193.png)

![2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2763198.png)

![4-((6-((2-(diethylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2763199.png)

![4-((2-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2763209.png)